![molecular formula C19H24O4 B1250005 1-Dehydro-15alpha-hydroxytestololactone](/img/structure/B1250005.png)
1-Dehydro-15alpha-hydroxytestololactone
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Overview
Description
1-Dehydro-15alpha-hydroxytestololactone is an organic heterotricyclic compound and an organooxygen compound.
Scientific Research Applications
Microbial Biotransformation
Penicillium notatum, a fungus, has been utilized for the biotransformation of steroids, including the production of testololactones like 1-Dehydro-15alpha-hydroxytestololactone. This process involves the insertion of an oxygen atom and hydroxylation, resulting in biologically active compounds with high yields (Bartmańska, Dmochowska‐Gladysz, & Huszcza, 2005).
In Vitro and In Vivo Studies in Sea Lampreys
Research has shown that the testes of sea lampreys can convert testosterone into 15alpha-hydroxytestosterone, a close derivative of 1-Dehydro-15alpha-hydroxytestololactone. This conversion has been observed both in vitro and in vivo in sea lampreys, highlighting a unique aspect of steroid biosynthesis in this species (Bryan et al., 2003).
Microbiological Synthesis of Steroid Derivatives
The fungus Isaria fumosorosea and various actinobacteria have been used for the microbiological synthesis of hydroxy derivatives of testololactone and testolactone, which includes compounds similar to 1-Dehydro-15alpha-hydroxytestololactone. This process involves multiple stages of bioconversion and modification, yielding a range of steroid derivatives (Lobastova et al., 2019).
Cytotoxic Properties of Related Compounds
Research on Calotropis gigantea leaves has led to the isolation of compounds such as 15beta-hydroxycardenolides, which are structurally related to 1-Dehydro-15alpha-hydroxytestololactone. These compounds have shown inhibitory activities against various cell lines, suggesting potential applications in cancer research (Seeka & Sutthivaiyakit, 2010).
properties
Product Name |
1-Dehydro-15alpha-hydroxytestololactone |
---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4S,4aR,4bR,10aR,10bS,12aS)-4-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione |
InChI |
InChI=1S/C19H24O4/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)17(13)15(21)10-16(22)23-19/h5,7,9,13-15,17,21H,3-4,6,8,10H2,1-2H3/t13-,14+,15+,17-,18+,19+/m1/s1 |
InChI Key |
YHUCLCNBFMFJFZ-VHBIRMJSSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](CC(=O)O2)O)CCC4=CC(=O)C=C[C@]34C |
SMILES |
CC12CCC3C(C1C(CC(=O)O2)O)CCC4=CC(=O)C=CC34C |
Canonical SMILES |
CC12CCC3C(C1C(CC(=O)O2)O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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